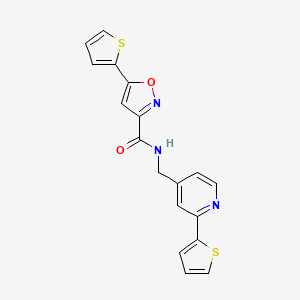
2-Benzofurancarboxaldehyde, 4,7-dimethyl-
Vue d'ensemble
Description
2-Benzofurancarboxaldehyde, 4,7-dimethyl- is an organic compound with the molecular formula C11H10O2. It is a derivative of benzofuran, featuring a carboxaldehyde group at the second position and methyl groups at the fourth and seventh positions. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethylbenzofuran.
Formylation Reaction: The key step involves the formylation of 4,7-dimethylbenzofuran to introduce the carboxaldehyde group at the second position.
Industrial Production Methods: In an industrial setting, the production of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: 2-Benzofurancarboxaldehyde, 4,7-dimethyl- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2-benzofurancarbinol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: 4,7-dimethyl-2-benzofurancarboxylic acid.
Reduction: 4,7-dimethyl-2-benzofurancarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Benzofurancarboxaldehyde, 4,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
2-Benzofurancarboxaldehyde: Lacks the methyl groups at the fourth and seventh positions.
4,7-Dimethylbenzofuran: Lacks the carboxaldehyde group at the second position.
2-Benzofurancarboxylic acid: Contains a carboxylic acid group instead of a carboxaldehyde group.
Uniqueness: 2-Benzofurancarboxaldehyde, 4,7-dimethyl- is unique due to the presence of both the carboxaldehyde group and the methyl groups, which can influence its reactivity and physical properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4,7-dimethyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-8(2)11-10(7)5-9(6-12)13-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPXXMXFFWRALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(OC2=C(C=C1)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-methoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2782208.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2782212.png)



![3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2782217.png)
![1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2782219.png)
![2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)
![4-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2782222.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2782223.png)

![N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide](/img/structure/B2782228.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)
